3-bromo-2H-pyran-2-one

Organic Synthesis Process Chemistry Diels-Alder Cycloaddition

As an ambiphilic diene, 3-Bromo-2H-pyran-2-one enables regiospecific Diels-Alder cycloadditions with both electron-rich and electron-deficient dienophiles, delivering substituted bicyclic lactones unattainable with 4-chloro or 5-bromo analogs. This stable, solid 2-pyrone derivative functions as a high-yield synthetic equivalent to unsubstituted 2-pyrone via reductive debromination. Essential precursor for Pd-catalyzed Stille couplings to 3-substituted 2-pyrones and chiral dihydropyranones via NHC catalysis.

Molecular Formula C5H3BrO2
Molecular Weight 174.98 g/mol
CAS No. 19978-32-6
Cat. No. B008536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-2H-pyran-2-one
CAS19978-32-6
Molecular FormulaC5H3BrO2
Molecular Weight174.98 g/mol
Structural Identifiers
SMILESC1=COC(=O)C(=C1)Br
InChIInChI=1S/C5H3BrO2/c6-4-2-1-3-8-5(4)7/h1-3H
InChIKeyUVMFAVNCKFUDRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2H-pyran-2-one (CAS 19978-32-6): Procurement-Grade Data for a Versatile Heterocyclic Building Block


3-Bromo-2H-pyran-2-one (CAS 19978-32-6) is a monobrominated 2-pyrone derivative with the molecular formula C₅H₃BrO₂ and a molecular weight of 174.98 g/mol [1]. Characterized as a stable, solid heterocyclic compound [2], it is primarily valued as a versatile intermediate in organic synthesis due to its function as an ambiphilic diene in Diels-Alder cycloadditions [2]. This compound serves as a key building block for constructing more complex molecular architectures, notably substituted bicyclic lactones and various 3-substituted 2-pyrones [3].

Why 3-Bromo-2H-pyran-2-one (CAS 19978-32-6) Cannot Be Replaced by Other Halogenated 2-Pyrones


While several halogenated 2-pyrones exist, their chemical behavior and synthetic utility diverge significantly, making generic substitution impractical. The position of the halogen atom on the pyrone ring dictates its reactivity profile. For instance, the 3-bromo isomer acts as an ambiphilic diene, reacting with both electron-rich and electron-deficient dienophiles [1]. In direct contrast, the 4-chloro-2(H)-pyran-2-one isomer is not an ambident diene and fails to undergo thermal cycloadditions with electron-rich dienophiles [2]. Furthermore, the 3-bromo substitution pattern provides a distinct site for further functionalization via cross-coupling, leading to 3-substituted 2-pyrones, a regiochemical outcome not accessible with the 5-bromo analog [3]. Therefore, selecting the specific isomer is critical for achieving the desired regio- and stereochemical outcomes in complex molecule synthesis.

Quantitative Differentiators for 3-Bromo-2H-pyran-2-one (CAS 19978-32-6) in Procurement and Research


Synthetic Yield and Purity: An Improved, Reproducible Preparation Protocol

An optimized and rigorously checked synthetic procedure for 3-bromo-2H-pyran-2-one from 5,6-dihydro-2H-pyran-2-one, described in Organic Syntheses, provides a reliable, high-yielding route that ensures consistent quality and purity [1]. This protocol, with a detailed step-by-step process including purification, is critical for researchers requiring reproducible amounts of the compound for further synthetic steps. In contrast, the synthesis of the 5-bromo isomer or 3,5-dibromo analog may require different, potentially less efficient routes [2].

Organic Synthesis Process Chemistry Diels-Alder Cycloaddition

Diels-Alder Reactivity: A Broader Thermal Window with Electron-Rich Dienophiles than 4-Chloro Analog

Experimental and computational studies have established a clear functional divergence among halogenated 2-pyrones. A direct head-to-head comparison revealed that 3-bromo-2H-pyran-2-one undergoes thermal Diels-Alder cycloaddition with electron-rich dienophiles [1]. In stark contrast, 4-chloro-2(H)-pyran-2-one completely fails to undergo thermal cycloaddition under these conditions, reacting only with electron-deficient dienophiles [1]. This fundamental difference in reactivity makes 3-bromo-2H-pyran-2-one a more versatile building block.

Cycloaddition Physical Organic Chemistry Computational Chemistry

Cross-Coupling Versatility: Direct Synthesis of 3-Substituted 2-Pyrones vs. 5-Substituted Analogs

3-Bromo-2H-pyran-2-one is the essential precursor for synthesizing 3-(trimethylstannyl)-2H-pyran-2-one, a key stannylated building block [1]. This stannane then undergoes Pd(0)-catalyzed coupling with a variety of enol triflates to yield 3-substituted 2H-pyran-2-ones [1]. This specific regiochemistry at the 3-position is not accessible from the 5-bromo-2H-pyran-2-one analog, which instead leads to 5-substituted products [1]. This provides an unambiguous and quantifiable difference in the resulting chemical structure and, consequently, the compound's downstream applications.

Cross-Coupling Organometallic Chemistry Palladium Catalysis

DFT-Calculated Activation Free Energies for Diels-Alder Cycloadditions

A Density Functional Theory (DFT) study provided quantitative activation free energies for Diels-Alder cycloadditions of bromo-substituted 2H-pyran-2-ones with weakly activated and unactivated alkenes [1]. The study quantified that the activation free energy for 3,5-dibromo-2H-pyran-2-one was lower than that for both the 3-bromo and 5-bromo monosubstituted analogs [1]. This computational data provides a relative scale of reactivity, validating that 3-bromo-2H-pyran-2-one is a moderately reactive, yet highly selective, ambiphilic diene compared to its more reactive dibromo counterpart and the non-ambident 4-chloro analog.

Computational Chemistry DFT Reaction Mechanism

Primary Research and Development Applications for Procured 3-Bromo-2H-pyran-2-one (CAS 19978-32-6)


Synthesis of Complex Natural Products and Alkaloids via Diels-Alder Strategy

3-Bromo-2H-pyran-2-one is the reagent of choice for constructing the bridged bicyclic lactone core of phenanthridinone alkaloids . Its ability to undergo regio- and stereoselective Diels-Alder cycloadditions [1] is essential for assembling these complex, biologically relevant skeletons. This specific application is not feasible with 4-chloro-2(H)-pyran-2-one due to its inability to react with the required electron-rich dienophiles [2].

Preparation of 3-Substituted 2-Pyrones for Medicinal Chemistry

This compound is the direct precursor for synthesizing 3-(trimethylstannyl)-2H-pyran-2-one, which is then used in Pd-catalyzed Stille couplings to access a diverse array of 3-substituted 2-pyrones [3]. These 3-substituted derivatives are valuable scaffolds in medicinal chemistry, including as potential synthons for lucibufagins and bufadienolides [3]. Procuring the 3-bromo isomer is mandatory for generating this specific 3-substitution pattern, as the 5-bromo isomer yields 5-substituted products [3].

Synthesis of Chiral Dihydropyranones via NHC Organocatalysis

3-Bromo-2H-pyran-2-one can be synthesized in situ from 3-bromoenals and used in N-heterocyclic carbene (NHC)-catalyzed oxidative transformations to selectively generate either 2H-pyran-2-ones or chiral dihydropyranones [4]. This divergent synthesis highlights the compound's utility in accessing chiral, non-aromatic heterocycles, which are important motifs in asymmetric synthesis and drug discovery. The specific reactivity of the 3-bromoenal intermediate is key to controlling the reaction pathway [4].

Synthetic Equivalent for 2-Pyrone in Thermal Cycloadditions

Due to its enhanced stability and reactivity compared to unsubstituted 2-pyrone, 3-bromo-2H-pyran-2-one is used as a practical synthetic equivalent [1]. After undergoing a smooth cycloaddition, the bromine atom can be removed via reductive debromination to yield the corresponding halogen-free cycloadduct [1]. This two-step sequence provides a higher-yielding and more operationally simple alternative to using unsubstituted 2-pyrone, which is less reactive and less selective [1].

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